N-(Mercaptoacetyl)glycine
Description
N-(Mercaptoacetyl)glycine (C₄H₇NO₃S) is a glycine derivative featuring a mercaptoacetyl group (-SCH₂CO-) attached to the nitrogen atom of glycine. With a molecular weight of 149.01 g/mol (calculated from C₄H₇NO₃S), this compound is characterized by its thiol (-SH) functional group, which confers unique reactivity and coordination properties .
Properties
IUPAC Name |
2-[(2-sulfanylacetyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S/c6-3(2-9)5-1-4(7)8/h9H,1-2H2,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIYRFIHILVAPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC(=O)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175343 | |
| Record name | N-(Mercaptoacetyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21115-85-5 | |
| Record name | N-(Mercaptoacetyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021115855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Mercaptoacetyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((2-SULFANYLACETYL)AMINO)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS2JA29HX5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(Mercaptoacetyl)glycine can be synthesized through various methods. One common approach involves the reaction of glycine with mercaptoacetic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated systems. These systems ensure consistent quality and yield by precisely controlling reaction parameters such as temperature, pH, and reactant concentrations. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: N-(Mercaptoacetyl)glycine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield thiols or other reduced forms.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(Mercaptoacetyl)glycine is used as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in the synthesis of complex molecules .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies .
Medicine: The compound has potential therapeutic applications due to its ability to inhibit certain enzymes. It is being investigated for its role in treating diseases related to enzyme dysfunction .
Industry: this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and stability make it a valuable intermediate in various industrial processes .
Mechanism of Action
N-(Mercaptoacetyl)glycine exerts its effects by interacting with specific molecular targets. The mercapto group can form covalent bonds with metal ions, inhibiting the activity of metalloenzymes. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The compound’s ability to chelate metal ions also makes it useful in detoxification processes .
Comparison with Similar Compounds
Detailed Research Findings:
a) Functional Group Impact on Reactivity
- Thiol vs. Amine Groups: The thiol group in this compound enables strong metal coordination (e.g., Tc-99m), whereas N-(2-aminoethyl)glycine (AEG) lacks this property but exhibits environmental persistence due to amine-mediated interactions .
- Aromatic vs. Aliphatic Substituents : N-(4-Fluorophenyl)glycine’s fluorophenyl group enhances steric hindrance and electronic effects, making it suitable for targeted drug design, unlike aliphatic derivatives like N,N-Dimethylglycine .
b) Stability and Biocompatibility
- This compound forms stable N3S complexes with technetium, critical for in vivo diagnostic stability . In contrast, branched derivatives like N-(3-Mercapto-2-methylpropanoyl)glycine may exhibit altered pharmacokinetics due to steric effects .
- N,N-Dimethylglycine’s lack of reactive thiol groups limits its use in metal chelation but improves shelf-life for industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

